molecular formula C8H10O2 B14415542 Ethyl 4-methylpent-4-en-2-ynoate CAS No. 80220-85-5

Ethyl 4-methylpent-4-en-2-ynoate

Cat. No.: B14415542
CAS No.: 80220-85-5
M. Wt: 138.16 g/mol
InChI Key: XCJFEQBPKMOFTB-UHFFFAOYSA-N
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Description

Ethyl 4-methylpent-4-en-2-ynoate is an organic compound with the molecular formula C8H10O2. It is an ester, characterized by the presence of a carbonyl group (C=O) bonded to an oxygen atom, which is further bonded to an ethyl group. This compound is notable for its unique structure, which includes both an alkyne (carbon-carbon triple bond) and an alkene (carbon-carbon double bond) within the same molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-methylpent-4-en-2-ynoate typically involves the esterification of the corresponding carboxylic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:

4-methylpent-4-en-2-ynoic acid+ethanolH2SO4ethyl 4-methylpent-4-en-2-ynoate+water\text{4-methylpent-4-en-2-ynoic acid} + \text{ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{water} 4-methylpent-4-en-2-ynoic acid+ethanolH2​SO4​​ethyl 4-methylpent-4-en-2-ynoate+water

Industrial Production Methods

Industrial production of this compound may involve continuous esterification processes, where the reactants are continuously fed into a reactor and the product is continuously removed. This method increases efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methylpent-4-en-2-ynoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the alkyne and alkene groups to alkanes.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can reduce the compound.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can react with the ester group.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alkanes or alcohols.

    Substitution: Alcohols or amides, depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-methylpent-4-en-2-ynoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-methylpent-4-en-2-ynoate involves its interaction with various molecular targets, depending on the specific reaction or application. For example, in nucleophilic substitution reactions, the ester group is attacked by a nucleophile, leading to the formation of a tetrahedral intermediate, which then collapses to release the leaving group and form the product.

Comparison with Similar Compounds

Ethyl 4-methylpent-4-en-2-ynoate can be compared to other esters and compounds with similar functional groups:

    Ethyl acetate: A simple ester with a similar structure but lacks the alkyne and alkene groups.

    Methyl butyrate: Another ester with a different carbon chain length and structure.

    Ethyl 4-hydroxy-4-methylpent-2-ynoate: A compound with a hydroxyl group instead of an alkene, showing different reactivity and applications.

Properties

CAS No.

80220-85-5

Molecular Formula

C8H10O2

Molecular Weight

138.16 g/mol

IUPAC Name

ethyl 4-methylpent-4-en-2-ynoate

InChI

InChI=1S/C8H10O2/c1-4-10-8(9)6-5-7(2)3/h2,4H2,1,3H3

InChI Key

XCJFEQBPKMOFTB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C#CC(=C)C

Origin of Product

United States

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